

Hydrogen bonding capabilities of dipyridinyl ureas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Di(pyridin-2-yl)urea

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An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of Dipyridinyl Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridinyl ureas represent a significant class of compounds in supramolecular chemistry and medicinal chemistry, largely owing to their versatile hydrogen bonding capabilities. The presence of both urea and pyridyl functionalities provides a unique arrangement of hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies and facilitating potent interactions with biological targets. This technical guide explores the fundamental principles of hydrogen bonding in dipyridinyl ureas, details the experimental and computational methods used for their characterization, and highlights their applications in anion recognition and drug discovery, particularly as kinase inhibitors.

Core Principles of Hydrogen Bonding in Dipyridinyl Ureas

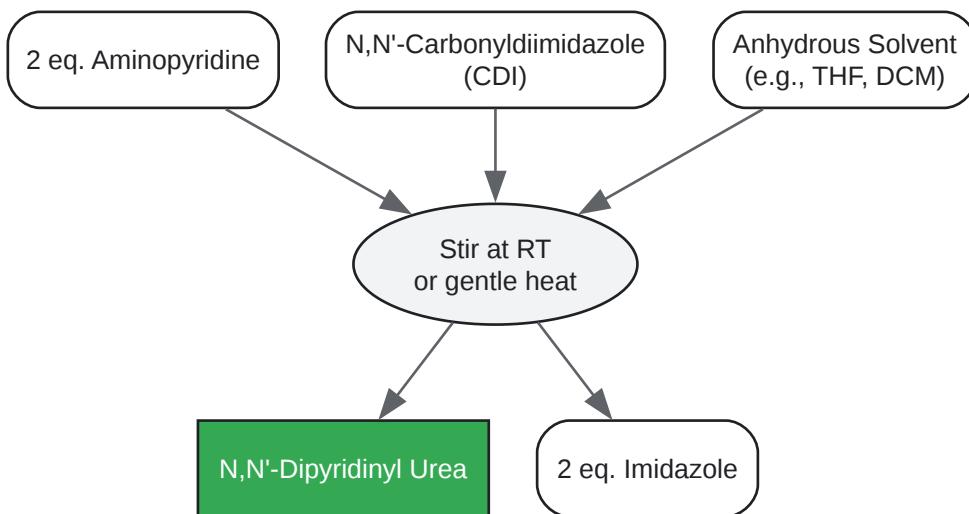
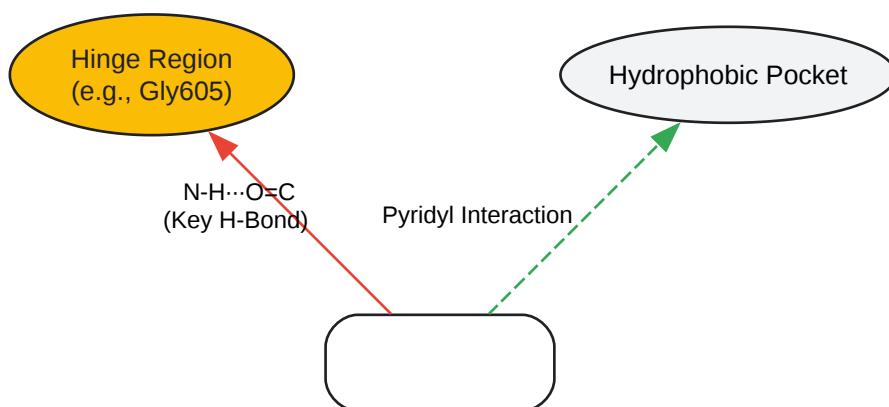
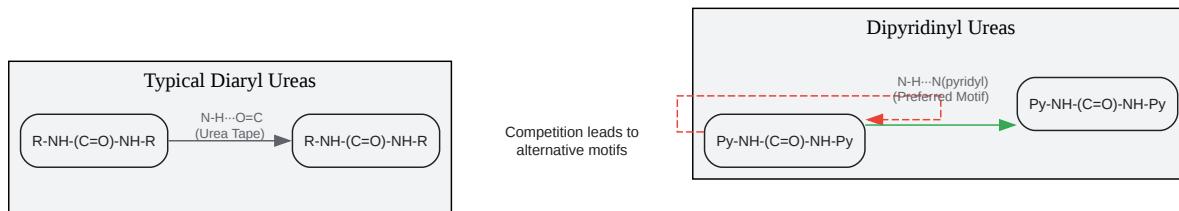
The hydrogen bonding behavior of dipyridinyl ureas is governed by the interplay between the urea moiety (-NH-CO-NH-) and the two terminal pyridyl rings. The urea group contains two N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor. The pyridyl rings introduce additional hydrogen bond acceptor sites at their nitrogen atoms.

A key structural feature of dipyridinyl ureas is the frequent absence of the classic one-dimensional "urea tape" or α -network motif, which is common in many other diaryl ureas.^[1] This motif consists of bifurcated N–H…O hydrogen bonds between adjacent urea molecules. In dipyridinyl ureas, this pattern is disrupted because the electron-withdrawing nature of the pyridyl rings reduces the electron density and hydrogen bond acceptor strength of the urea carbonyl oxygen.^{[1][2]}

Consequently, alternative and often more stable hydrogen bonding patterns emerge:

- N–H…N(pyridyl) Bonds: The strong N–H donors of the urea group preferentially form intermolecular hydrogen bonds with the more electronegative nitrogen atoms of the pyridyl rings.^[1]
- Intramolecular C–H…O(urea) Interactions: A planar molecular conformation is often stabilized by weak intramolecular hydrogen bonds between C–H groups on the pyridyl rings and the urea carbonyl oxygen. This interaction further weakens the carbonyl oxygen as an external hydrogen bond acceptor.^{[1][2]}
- Solvent and Guest Interactions: In the presence of other hydrogen bonding species like water, acids, or anions, the urea N–H groups will readily bond with these external acceptors.^{[1][3]}

These competing interactions dictate the supramolecular self-assembly, leading to the formation of discrete molecular duplexes, extended chains, and complex networks.^{[4][5]}



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- To cite this document: BenchChem. [Hydrogen bonding capabilities of dipyridinyl ureas]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346803#hydrogen-bonding-capabilities-of-dipyridinyl-ureas>

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